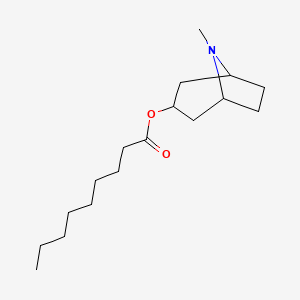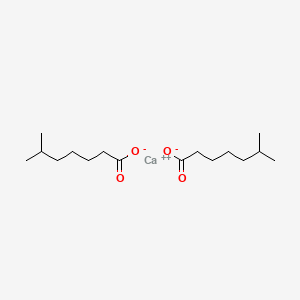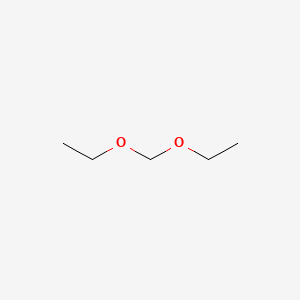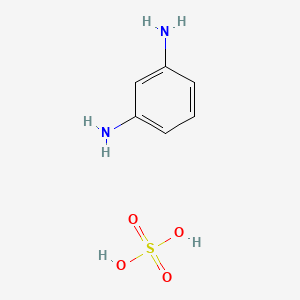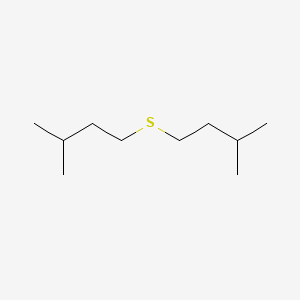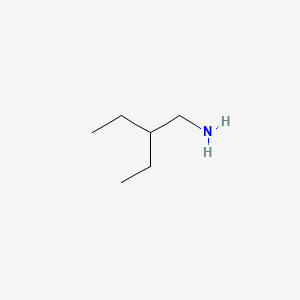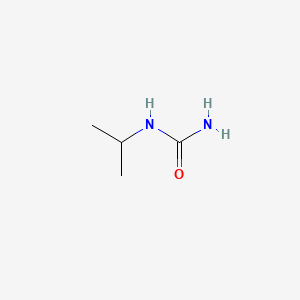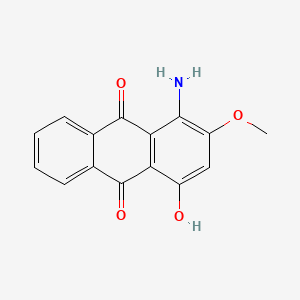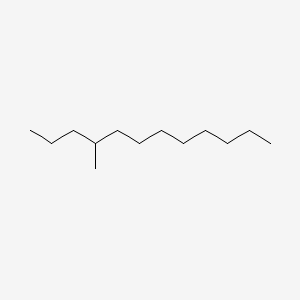
4-Methyldodecane
Overview
Description
4-Methyldodecane is an organic compound with the molecular formula C₁₃H₂₈ and a molecular weight of 184.3614 g/mol . It is a branched alkane, specifically a methyl-substituted dodecane, and is known for its presence in various chemical and industrial applications.
Preparation Methods
The synthesis of 4-Methyldodecane can be achieved through several methods. One common approach involves the alkylation of dodecane with a methylating agent under specific reaction conditions. Industrial production methods may include catalytic processes that ensure high yield and purity of the compound .
Chemical Reactions Analysis
4-Methyldodecane undergoes various chemical reactions typical of alkanes. These include:
Oxidation: In the presence of strong oxidizing agents, this compound can be oxidized to form alcohols, aldehydes, or carboxylic acids.
Reduction: Although alkanes are generally resistant to reduction, under extreme conditions, they can be reduced to form smaller alkanes.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur, leading to the formation of halogenated derivatives.
Common reagents used in these reactions include halogens (e.g., chlorine, bromine) for substitution and strong oxidizing agents (e.g., potassium permanganate) for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methyldodecane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry due to its well-defined properties.
Biology: Studies have explored its role in biological systems, particularly in understanding lipid metabolism and interactions.
Medicine: While not directly used as a therapeutic agent, it serves as a model compound in pharmacokinetic studies.
Industry: It is utilized in the formulation of lubricants, solvents, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Methyldodecane in biological systems involves its interaction with lipid membranes and enzymes involved in lipid metabolism. It can modulate membrane fluidity and influence the activity of membrane-bound proteins .
Comparison with Similar Compounds
4-Methyldodecane can be compared with other methyl-substituted alkanes such as 2-Methyldodecane and 3-Methyldodecane. While these compounds share similar chemical properties, their physical properties, such as boiling points and densities, may vary slightly due to differences in molecular structure. The unique positioning of the methyl group in this compound can influence its reactivity and interactions in chemical and biological systems .
Properties
IUPAC Name |
4-methyldodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28/c1-4-6-7-8-9-10-12-13(3)11-5-2/h13H,4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTXSMATBUWDDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058638 | |
| Record name | 4-Methyldodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6117-97-1 | |
| Record name | Dodecane, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006117971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyldodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecane, 4-methyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of 4-methyldodecane influence the thermal stability of fuels like RP-2?
A1: Research indicates that adding 25% by mass of this compound to RP-2 can impact its thermal stability []. The exact nature of this impact, whether it improves or hinders stability, would require further analysis of the decomposition kinetics data presented in the research paper.
Q2: Can this compound be used to differentiate between various types of polyethylene?
A2: Yes, the presence and relative amount of this compound, alongside other short methyl-branched isoalkanes like 5-methyldodecane, 2-methyldodecane, and 3-methyldodecane, can be used to characterize different polyethylene types []. These branched alkanes are generated during the pyrolysis hydrogenation of polyethylene and their specific ratios are indicative of the original polymer's microstructure. For instance, high-density polyethylene (HDPE), low-density polyethylene (LDPE), and linear low-density polyethylene (LLDPE) will exhibit different relative amounts of these isoalkanes after pyrolysis hydrogenation gas chromatography/mass spectrometry (Py-H-GC/MS) analysis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


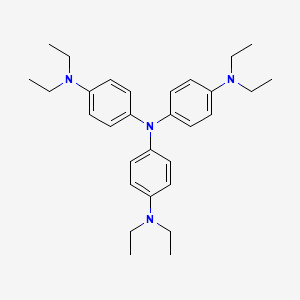
![1,3-Diiminobenz[f]isoindoline](/img/structure/B1583507.png)

